1,1,4,4-Butanetetracarboxylic acid

Textile finishing Durable press Polycarboxylic acid crosslinking

For R&D and production teams engineering premium durable-press textiles, 1,1,4,4-butanetetracarboxylic acid (BTCA) is the non-negotiable performance benchmark. Its tetrafunctional, small-molecule architecture forms a highly mobile cyclic anhydride intermediate, enabling quantitative esterification and deep fiber penetration within 15 minutes of curing. This kinetic advantage directly translates to a superior 252° wrinkle recovery angle (WRA) on cotton, decisively outperforming sterically hindered alternatives like citric acid. While the upfront cost is higher, BTCA's rapid reaction rate maximizes production line speed and guarantees consistent wet strength in technical papers, making it the only rational choice for premium product tiers where long-term shape retention defines market value.

Molecular Formula C8H10O8
Molecular Weight 234.16 g/mol
CAS No. 4435-38-5
Cat. No. B1197443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,4-Butanetetracarboxylic acid
CAS4435-38-5
Synonyms1,1,4,4-BTCA
1,1,4,4-butanetetracarboxylic acid
Molecular FormulaC8H10O8
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O
InChIInChI=1S/C8H10O8/c9-5(10)3(6(11)12)1-2-4(7(13)14)8(15)16/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
InChIKeyCZORBZCFAPGTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,4,4-Butanetetracarboxylic Acid (CAS 4435-38-5) Technical Baseline for Procurement


1,1,4,4-Butanetetracarboxylic acid (also known as 1,2,3,4-butanetetracarboxylic acid or BTCA) is a tetrafunctional carboxylic acid with molecular formula C₈H₁₀O₈ and molecular weight 234.16 g/mol . It is primarily utilized as a formaldehyde-free, polycarboxylic acid crosslinking agent for cellulosic and protein-based materials [1]. The compound functions through the formation of reactive cyclic anhydride intermediates that esterify with hydroxyl groups on cellulose or protein fibers, thereby imparting durable press and wrinkle-resistant properties [2].

Why 1,1,4,4-Butanetetracarboxylic Acid Cannot Be Substituted with Generic Polycarboxylic Acids


The term 'polycarboxylic acid' encompasses a broad class of compounds with widely varying crosslinking efficacy, yet their molecular structures dictate fundamentally different reaction kinetics and final material properties [1]. Generic substitution of 1,1,4,4-butanetetracarboxylic acid (BTCA) with cheaper analogs like citric acid (CA) or polymeric maleic acid (PMA) is not a like-for-like exchange. The tetrafunctional, small-molecule nature of BTCA enables the formation of a highly mobile, reactive cyclic anhydride intermediate, which is essential for efficient esterification and deep fiber penetration [2]. In contrast, citric acid's alpha-hydroxyl group sterically hinders esterification, while polymeric acids like PMA suffer from restricted mobility of their bulky anhydride intermediates, severely limiting crosslinking efficiency [3]. The quantifiable differences detailed below demonstrate why BTCA remains the benchmark for performance, justifying its selection despite a higher upfront cost.

1,1,4,4-Butanetetracarboxylic Acid (CAS 4435-38-5) Quantified Performance Evidence vs. Alternatives


Superior Wrinkle Resistance vs. Citric Acid (CA) in Cotton Finishing

BTCA imparts significantly higher wrinkle resistance to cotton fabrics compared to the commonly considered alternative, citric acid (CA). In a direct head-to-head comparison, the wrinkle recovery angle (WRA) of cotton fabric treated with BTCA under optimized conditions reached 252°, whereas the CA-treated fabric achieved a lower WRA [1]. This difference is attributed to BTCA's higher crosslinking efficiency due to the absence of the alpha-hydroxyl group present in CA, which is known to hinder the esterification reaction with cellulose [2].

Textile finishing Durable press Polycarboxylic acid crosslinking

Higher Crosslinking Efficiency vs. Poly(Maleic Acid) (PMA) in Cellulose

Despite similar carboxyl group functionalities, BTCA is a more effective crosslinking agent for cotton cellulose than poly(maleic acid) (PMA) [1]. The superior performance of BTCA is not due to a different mechanism but to the higher mobility of its cyclic anhydride intermediate, which facilitates access to cellulosic hydroxyl groups within the fiber structure [2]. This contrasts with PMA, where the larger molecular size and multiple attachment points of the polymeric chain restrict the mobility of its anhydride intermediate, reducing the probability of forming effective crosslinks [3].

Cellulose modification Crosslinking mechanism Polymer chemistry

More Effective Crosslinking and Wet Strength in Paper vs. Tricarballylic Acid (TCA)

In the treatment of paper, the crosslinking effectiveness of polyfunctional carboxylic acids increases with functionality. A direct comparison shows that 1,2,3,4-butanetetracarboxylic acid (BTCA) is significantly more effective than tricarballylic acid (TCA) for imparting wet strength [1]. The reaction of BTCA with cellulose in paper is essentially quantitative after 15 minutes of curing [2]. In contrast, the curing reaction for TCA is initially dominated by the formation of pendant ester attachments (monofunctional reaction), with crosslinking only becoming the main reaction after extended curing times [3]. This kinetic difference is because BTCA can rapidly form a highly reactive difunctional crosslinking reagent, while TCA initially reacts as a monofunctional agent [4].

Paper science Wet strength Ester crosslinking

Highest Weight Gain and Wrinkle Recovery on Silk, but with Notable Strength Trade-off vs. PBTCA

In a 2024 comparative study on silk fabrics, BTCA led to the highest weight gain and significantly improved wrinkle recovery among the polycarboxylic acids tested [1]. However, this superior crosslinking was accompanied by a negative impact on tensile strength and softness [2]. In contrast, 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) balanced enhanced wrinkle resistance with minimal effects on tensile strength and softness, while also preserving whiteness and imparting superior flame retardancy (LOI of 32.4% at 80 g/L) [3].

Silk finishing Flame retardancy Protein fiber crosslinking

Well-Characterized Reaction Kinetics for Process Optimization vs. Proprietary Alternatives

A major procurement advantage of BTCA over novel or proprietary polycarboxylic acid blends is the extensive and quantitative understanding of its reaction kinetics. A validated kinetic model shows that the crosslinking reaction of BTCA with cellulose follows a consecutive mechanism, with separate rate constants for grafting and crosslinking [1]. The Arrhenius activation energies (Ea) for grafting and crosslinking are 86.3 kJ/mol and 102.8 kJ/mol, respectively, indicating that crosslinking is more sensitive to temperature increases, especially above 150°C [2]. This established kinetic framework is a class-level inference advantage, as it is not available for many newly developed or commercial mixtures.

Reaction kinetics Process control Cellulose crosslinking

Procurement-Driven Application Scenarios for 1,1,4,4-Butanetetracarboxylic Acid


Benchmarking Novel Formaldehyde-Free Finishing Agents

For R&D groups developing next-generation durable press finishes, 1,1,4,4-butanetetracarboxylic acid (BTCA) serves as the indispensable positive control. Given its well-documented superior wrinkle recovery (e.g., WRA of 252° on cotton [1]) and high crosslinking efficiency relative to alternatives like citric acid and poly(maleic acid) [2], BTCA sets the performance benchmark against which all new experimental agents must be measured. A trial cannot be considered rigorous without a BTCA-treated control group to validate the experimental protocol and provide a quantifiable performance baseline.

High-Value Cellulosic Textiles Where Maximum Dimensional Stability is Paramount

In the production of premium cotton shirting, high-end bed linens, and specialized cellulose-based technical fabrics where wrinkle-free performance is the primary quality indicator, the selection of BTCA is justified despite its higher cost. The quantitative evidence confirms it imparts the highest weight gain and wrinkle recovery among common polycarboxylic acids on cellulosic substrates [1]. This translates directly to superior durable press ratings and long-term shape retention in the finished product, features that define a premium product tier and can command a higher market price [2].

Wet-Strength Resin for High-Performance Paper and Pulp Products

For manufacturers of specialty papers requiring high wet strength, such as currency paper, filter paper, and premium packaging, BTCA offers a formaldehyde-free alternative with a critical process advantage. Its crosslinking reaction with cellulose is essentially quantitative after just 15 minutes of curing [1]. This rapid and complete reaction, in stark contrast to the slower kinetics of trifunctional alternatives like TCA [2], allows for higher production line speeds and ensures consistent, predictable wet strength properties throughout the finished product, directly impacting manufacturing efficiency and product reliability.

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